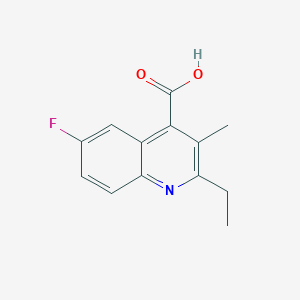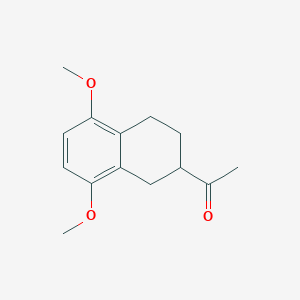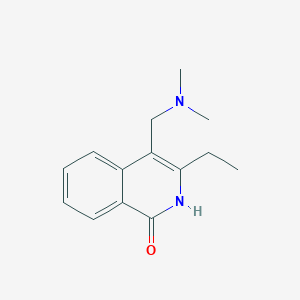
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
The synthesis of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylisoquinolin-1-ol with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as methanol or ethanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mecanismo De Acción
The mechanism of action of 4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-((Dimethylamino)methyl)-3-ethylisoquinolin-1-ol can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties, commonly used as a catalyst in organic synthesis.
Dimethylaminopyridine N-oxide (DMAPO): An effective nucleophilic catalyst in peptide coupling reactions.
Methylamino- and dimethylaminoquinolines:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-3-ethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H18N2O/c1-4-13-12(9-16(2)3)10-7-5-6-8-11(10)14(17)15-13/h5-8H,4,9H2,1-3H3,(H,15,17) |
Clave InChI |
DOKFFQBBXTWYCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2C(=O)N1)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



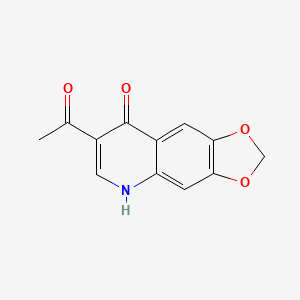
![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)
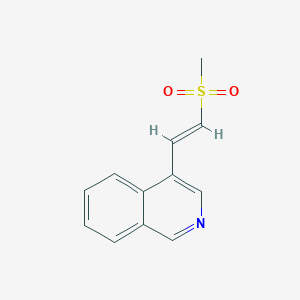

![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

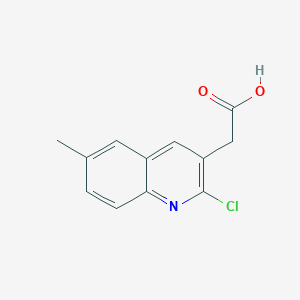
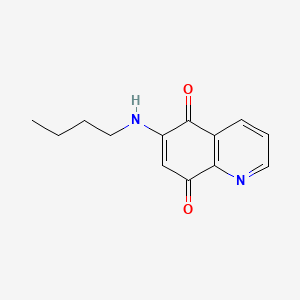
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
